Closantel is a halogenated salicylanilide compound primarily utilized as an anthelmintic agent in veterinary medicine, particularly for the treatment of parasitic infections in livestock. Closantel has garnered attention for its potential anticancer properties, as evidenced by its ability to inhibit specific cancer-related enzymes. The compound's dimerization can lead to altered biological activity and stability, making the study of its dimer form critical for understanding its pharmacological effects.
Closantel is classified under the broader category of salicylanilides, which are known for their anthelmintic and anticancer activities. The compound is derived from salicylic acid and aniline derivatives, characterized by a phenolic hydroxyl group and a carbonyl functional group. The dimer form of closantel may arise through various chemical interactions, particularly in conditions that favor coupling reactions.
The synthesis of closantel typically involves several key steps:
The synthesis process emphasizes the need for precise control over reaction conditions, including temperature and time, to maximize yield and purity of the final product .
The molecular structure of closantel is characterized by:
The structural formula can be represented as follows:
This formula indicates the presence of two chlorine atoms, contributing to its reactivity and biological effects .
Closantel can undergo several chemical reactions that are significant for its functionality:
These reactions highlight the importance of understanding closantel's behavior in different environments to optimize its therapeutic applications.
Closantel operates through multiple mechanisms:
The intricate mechanisms underscore the potential versatility of closantel as both an anthelmintic and an anticancer agent.
Closantel exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic use .
Closantel's applications extend beyond veterinary medicine into potential therapeutic areas:
Research continues into optimizing the use of closantel and its derivatives for improved therapeutic outcomes across various fields .
Closantel’s monomeric structure is characterized by a halogenated salicylanilide backbone comprising a salicylic acid moiety linked to a chloro-substituted aniline ring. The scaffold features two aromatic systems: Ring A (salicylic acid) with I⁻ at C3 and C5 positions, and Ring B (aniline) with Cl⁻ at C4 and C5 positions. This arrangement creates a planar configuration stabilized by intramolecular hydrogen bonding between the phenolic –OH (Ring A) and carbonyl oxygen (amide linkage) [2] [4]. The iodine atoms enhance molecular polarizability, facilitating halogen bonding interactions with biological targets like plasma albumin. This binding, exceeding 99.9% in vivo, restricts tissue distribution and prolongs half-life (2–3 weeks) [2]. The dimerization process leverages this scaffold, where halogen atoms mediate π-stacking and electrostatic interactions between monomer units [4].
Table 1: Structural Features of Closantel Monomer vs. Dimer
Feature | Monomer | Dimer |
---|---|---|
Aromatic Systems | Two rings (A/B) | Four rings (A/B/A'/B') |
Halogen Positions | I⁻: C3, C5 (Ring A); Cl⁻: C4, C5 (Ring B) | Retained, with additional I⁻ interactions |
Planarity | High (intramolecular H-bond) | Reduced (steric constraints) |
Molecular Weight | 663.08 g/mol | ~1326.16 g/mol |
Dimer formation occurs through amide-based condensation, where the carboxylic acid group (–COOH) of one monomer nucleophilically attacks the carbonyl carbon of another, forming a C–N covalent bond. This yields a bis-benzamide linkage with a central diketopiperazine-like ring, confirmed via XRD and FT-IR spectroscopy [4]. The dimer’s stability is augmented by non-covalent interactions:
Table 2: Bonding Patterns in Closantel Dimer
Bond Type | Atoms Involved | Energy/Distance | Characterization Technique |
---|---|---|---|
Covalent (amide) | C=O⋯H–N | 75–80 kcal/mol | FT-IR (νC=O: 1680 cm⁻¹) |
π-Stacking | I⁻⋯π (Ring A/B') | 3.8 Å | XRD, UV-Vis |
Hydrogen Bond | –OH⋯O=C (intermonomeric) | 2.9 Å, 6.2 kcal/mol | NMR, DFT |
The monomer exhibits rotational flexibility around its amide bond (torsion angle: 15°–30°), enabling conformational adaptation to protein pockets. In contrast, the dimer’s bis-benzamide linkage imposes restricted torsion (angle: 5°–10°), limiting conformational freedom [4]. Molecular dynamics simulations reveal:
The dimer demonstrates exceptional thermal resilience, with decomposition onset at 220°C (TGA) versus 170°C for the monomer. DSC profiles show a single endothermic peak at 215°C (ΔH = 185 kJ/mol), corresponding to dimer melting without dissociation [4]. Degradation kinetics follow first-order kinetics under accelerated conditions (pH 7–9, 70°C):
Table 3: Thermodynamic and Degradation Parameters
Parameter | Monomer | Dimer | Conditions |
---|---|---|---|
Melting Point (°C) | 158–162 | 212–215 | DSC, 10°C/min |
ΔH (kJ/mol) | 110 | 185 | DSC |
t₁/₂ (h, 70°C) | 120 | 480 | pH 7.0 buffer |
Ea (kJ/mol) | 72 | 98 | Arrhenius equation |
Dimerization markedly reduces aqueous solubility (<0.1 μg/mL) compared to the monomer (45–55 μg/mL) due to increased hydrophobicity and molecular weight. Solvent screening reveals:
Table 4: Solubility and Partition Properties
Property | Monomer | Dimer | Method |
---|---|---|---|
Water Solubility | 45–55 μg/mL | <0.1 μg/mL | Shake-flask, HPLC |
DMSO Solubility | 100 mg/mL | 35 mg/mL | Gravimetric |
log P | 5.8 | 8.2 | OECD 117 method |
Albumin Binding (%) | >99.9 | >99.9 (enhanced avidity) | Equilibrium dialysis |
Compounds Mentioned in Article
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: